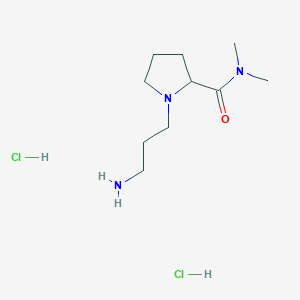
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-ethoxyphenyl)urea, also known as EPPU, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. EPPU has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies. In
Applications De Recherche Scientifique
Human Urinary Carcinogen Metabolites: Biomarkers for Investigating Tobacco and Cancer
This study highlights the measurement of human urinary carcinogen metabolites, including urea derivatives, as a practical approach for obtaining information about tobacco and cancer. The utility of these assays provides insights into carcinogen dose, exposure delineation, and metabolism in humans, which are critical for future studies on tobacco and human cancer, including the evaluation of new tobacco products and harm reduction strategies (Hecht, 2002).
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC) or urethane, the ethyl ester of carbamic acid, is found in many fermented foods and beverages. Its presence at low levels raises health concerns due to its genotoxic and carcinogenic effects. This review explores the sources, formation mechanisms, detection methods, and strategies to reduce EC levels in food, providing a comprehensive understanding of its impact on health and safety (Weber & Sharypov, 2009).
Urea Biosensors: A Comprehensive Review
This review focuses on the recent advances in biosensors for detecting and quantifying urea concentration. Urea, found in various processes and as an end product of nitrogen metabolism in humans, plays a significant role in different critical diseases. The utilization of different materials for enzyme immobilization in urea biosensors and their sensing parameters are discussed, highlighting the importance of urea detection in various fields such as fishery, dairy, food preservation, and agriculture (Botewad et al., 2021).
Urease Inhibitors as Potential Drugs for Gastric and Urinary Tract Infections
This paper reviews the patent literature on urease inhibitors, which are crucial for treating infections caused by urease-producing bacteria in the gastric and urinary tracts. It highlights the need for alternative therapies to acetohydroxamic acid, the only clinically used urease inhibitor, due to its severe side effects. The paper suggests further exploration of urease inhibition as a therapeutic strategy (Kosikowska & Berlicki, 2011).
The Determination of Urea in Wine
This review discusses methods for determining urea concentration in wine, which is crucial for understanding yeast metabolism and the formation of ethyl carbamate, a known carcinogen. The review categorizes the methods into those based on colour-forming reactions, enzymatic hydrolysis, and chromatographic separation, providing insights into the challenges and advancements in urea detection in alcoholic beverages (Francis, 2006).
Propriétés
IUPAC Name |
1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-2-25-14-6-4-3-5-13(14)19-17(23)18-9-11-24-12-10-20-15(21)7-8-16(20)22/h3-6H,2,7-12H2,1H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXKOTOFWYJPRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCOCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2831399.png)



![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclohexylacetamide](/img/structure/B2831405.png)
![5-(2,4-Dimethoxyphenyl)-3-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2831410.png)
![Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B2831411.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2831412.png)